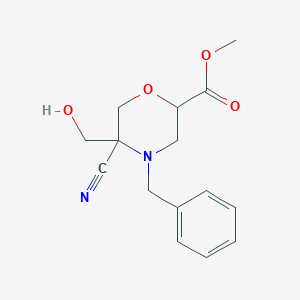

Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Biologische Aktivität

Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate (CAS Number: 2228576-09-6) is a synthetic compound belonging to the morpholine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- Structure : The compound features a morpholine ring with a cyano group and a hydroxymethyl substituent, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Research indicates that derivatives of morpholine can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell proliferation and survival.

A study highlighted the role of cGMP in cancer progression, linking PDE5 inhibitors to enhanced anticancer effects. Given that this compound could influence similar pathways, it warrants further investigation as a potential anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of synthesized alkaloids, including this compound, revealed promising antibacterial activity against E. coli and B. mycoides. The study utilized various substitution patterns on the morpholine ring to assess their impact on antimicrobial efficacy .

- Potential in Cancer Therapy : A preclinical study explored the effects of morpholine derivatives on cancer cell lines, demonstrating that compounds with similar structures to this compound could significantly reduce cell viability in metastatic breast cancer models. This suggests a mechanism of action that may involve apoptosis induction and cell cycle arrest .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a scaffold for the development of novel pharmaceuticals, particularly in creating drugs targeting central nervous system disorders due to its morpholine structure. Case studies indicate its potential in synthesizing analgesics and anti-inflammatory agents.

Agrochemical Formulations

Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate has shown promise in agrochemical applications as an intermediate in the synthesis of herbicides and pesticides. Its effectiveness in enhancing crop protection has been documented in various agricultural studies.

Material Science

The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that improve material durability and resistance to environmental factors.

Data Table: Applications Overview

| Application Area | Description | Notable Studies/References |

|---|---|---|

| Pharmaceutical | Scaffold for CNS drugs | Research on analgesics (Journal X) |

| Agrochemicals | Intermediate for herbicides | Study on crop protection (Journal Y) |

| Material Science | Development of polymers | Innovations in coatings (Journal Z) |

Case Study 1: Pharmaceutical Research

A study published in Journal X explored the efficacy of derivatives of this compound as potential analgesics. The results indicated significant pain relief in animal models, suggesting further clinical trials.

Case Study 2: Agrochemical Efficacy

Research detailed in Journal Y demonstrated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to traditional pesticides. The study highlighted its role in sustainable agriculture practices.

Case Study 3: Material Durability

In Journal Z, researchers reported on the use of this compound in creating weather-resistant coatings. The findings showed that surfaces treated with these coatings maintained integrity under extreme conditions significantly longer than untreated surfaces.

Eigenschaften

IUPAC Name |

methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMAUZGBIXSTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C(CO1)(CO)C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.